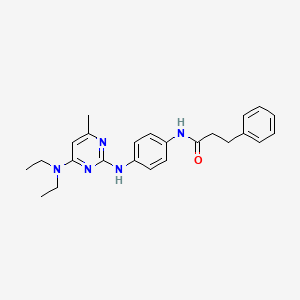
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)-3-thiophen-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)-3-thiophen-2-ylpropanamide is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)-3-thiophen-2-ylpropanamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe in biological imaging.
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)-3-thiophen-2-ylpropanamide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)-3-thiophen-2-ylpropanamide has anti-inflammatory and anti-cancer effects. It has also been found to have anti-microbial properties. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)-3-thiophen-2-ylpropanamide in lab experiments is its potential applications in various fields of scientific research. However, its limitations include the need for further research to fully understand its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)-3-thiophen-2-ylpropanamide. These include:
1. Further studies on its anti-inflammatory and anti-cancer properties to identify potential therapeutic applications.
2. Investigation of its potential as a fluorescent probe in biological imaging.
3. Studies on its mechanism of action to fully understand its biochemical and physiological effects.
4. Development of new synthesis methods to improve its yield and purity.
5. Exploration of its potential applications in other fields of scientific research.
In conclusion, N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)-3-thiophen-2-ylpropanamide has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)-3-thiophen-2-ylpropanamide involves the reaction of 4-fluoro-2-methylbenzaldehyde with thiophene-2-carboxylic acid in the presence of triethylamine and acetic anhydride. The resulting product is then reacted with cyanomethyl bromide in the presence of potassium carbonate to obtain the final product.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-(4-fluoro-2-methylphenyl)-3-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-12-11-13(17)4-6-15(12)19(9-8-18)16(20)7-5-14-3-2-10-21-14/h2-4,6,10-11H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPUCFFUHRJIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N(CC#N)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)-3-thiophen-2-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

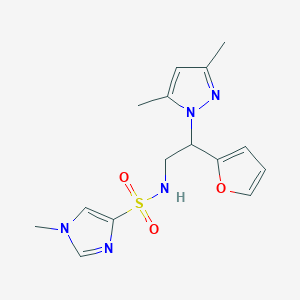
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2843760.png)

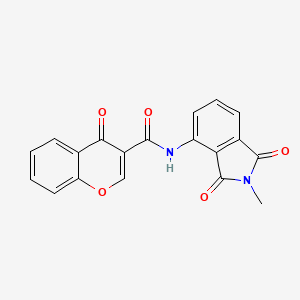
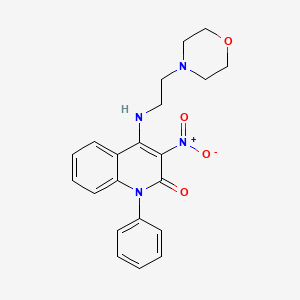
![methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2843768.png)
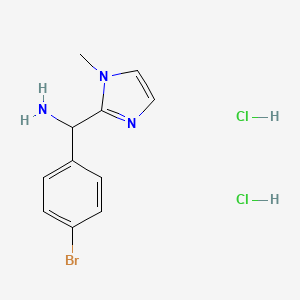
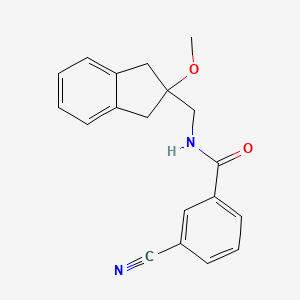
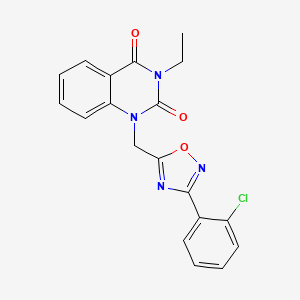
![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(E)-2-(benzenesulfonyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile](/img/structure/B2843778.png)
